molecular formula C20H20ClN3 B15207694 N-(1-(4-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine CAS No. 675133-00-3

N-(1-(4-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine

Cat. No.: B15207694
CAS No.: 675133-00-3
M. Wt: 337.8 g/mol
InChI Key: UGWBCYQPCXKMGF-UHFFFAOYSA-N
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Description

N-(1-(4-Chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is a heterocyclic compound featuring an isoquinoline core substituted at the 5-position with an amine group linked to a pyrrolidine ring. The pyrrolidine moiety is further modified with a 4-chlorobenzyl group at the 1-position.

Properties

CAS No.

675133-00-3

Molecular Formula

C20H20ClN3

Molecular Weight

337.8 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine

InChI

InChI=1S/C20H20ClN3/c21-17-6-4-15(5-7-17)13-24-11-9-18(14-24)23-20-3-1-2-16-12-22-10-8-19(16)20/h1-8,10,12,18,23H,9,11,13-14H2

InChI Key

UGWBCYQPCXKMGF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine typically involves multi-step organic reactions. One common method includes the Buchwald-Hartwig arylamination, which involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst and a base . This reaction is followed by nucleophilic aromatic substitution to introduce the isoquinoline moiety .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can involve the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(1-(4-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(4-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Structural Differences: The isoquinoline scaffold is substituted at the 3-position with a pyrazole group (1-methyl-1H-pyrazol-4-yl) instead of the pyrrolidine-amine group. A 6-chloro-3-nitropyridin-2-yl group replaces the 4-chlorobenzyl-pyrrolidine substituent.
  • Key Findings: Synthesized via Buchwald–Hartwig cross-coupling and nucleophilic aromatic substitution, indicating reactivity at the isoquinoline 3-position .
  • Implications :
    • The pyrazole substituent may improve selectivity for kinases or other ATP-binding targets, whereas the pyrrolidine-amine in the target compound could favor CNS penetration.

N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine

  • Structural Differences: Features a 3-aminobenzyl group instead of 4-chlorobenzyl on the pyrrolidine ring.
  • Implications :
    • Enhanced solubility may improve bioavailability but reduce blood-brain barrier penetration compared to the target compound’s 4-chlorobenzyl group.

6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine (MK-6240)

  • Structural Differences :
    • Substituted at the 3-position with a pyrrolo[2,3-c]pyridine group and at the 6-position with fluorine-18 for PET imaging.
  • Key Findings :
    • Demonstrates high specificity for neurofibrillary tangles (NFTs) in Alzheimer’s disease due to tau protein binding .
  • Implications: The pyrrolopyridine substituent and fluorine-18 radiolabel highlight how structural modifications can tailor compounds for diagnostic imaging, unlike the target compound’s therapeutic design.

5-[(4-Amino-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl]-N-(4-chlorophenyl)-6-methylisoquinolin-1-amine (KZP)

  • Structural Differences :
    • Contains a pyrazolo[3,4-d]pyrimidine-ethynyl group at the 5-position and a 4-chlorophenyl substituent.

[1-(4-Aminophenyl)pyrrolidin-3-yl]dimethylamine Derivatives

  • Structural Differences: Pyrrolidine ring substituted with dimethylamine and 4-aminophenyl groups.
  • Implications :
    • Contrasts with the target compound’s 4-chlorobenzyl group, which prioritizes lipophilicity over hydrogen-bonding capacity.

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